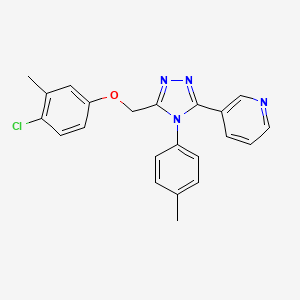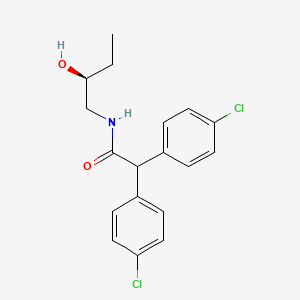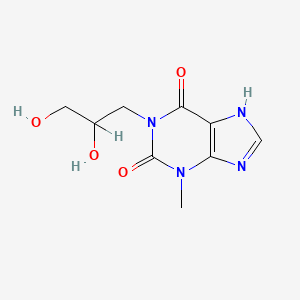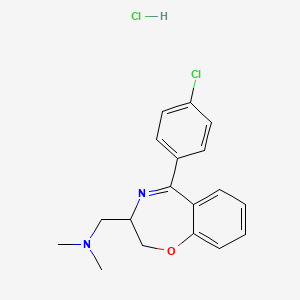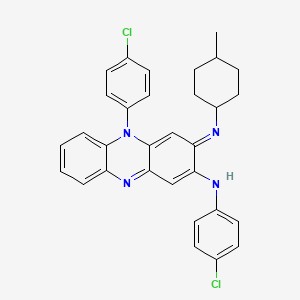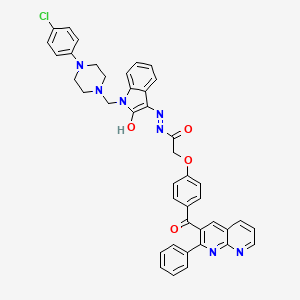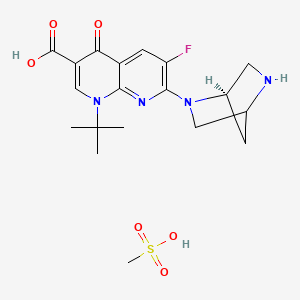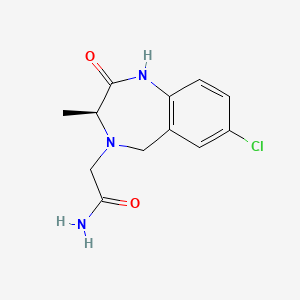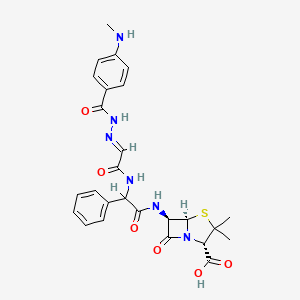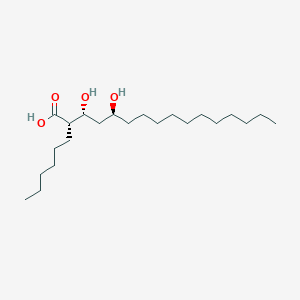
Orlistat (m3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orlistat is a pharmaceutical compound used primarily for the treatment of obesity. It functions by inhibiting the absorption of fats from the human diet, thereby reducing caloric intake. Orlistat is a reversible inhibitor of gastrointestinal lipases, which are enzymes responsible for breaking down triglycerides in the intestine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Orlistat can be synthesized through a multi-step process involving the reaction of various organic compounds. One common synthetic route involves the condensation of a β-lactone with a long-chain fatty acid. The reaction conditions typically require the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, Orlistat is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Orlistat undergoes several types of chemical reactions, including:
Hydrolysis: Orlistat can be hydrolyzed in the presence of water, leading to the formation of its constituent fatty acids and β-lactone.
Oxidation: Under oxidative conditions, Orlistat can undergo oxidation to form various oxidized derivatives.
Reduction: Orlistat can be reduced using reducing agents to yield different reduced forms of the compound.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Fatty acids and β-lactone.
Oxidation: Oxidized derivatives of Orlistat.
Reduction: Reduced forms of Orlistat.
Applications De Recherche Scientifique
Orlistat has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on lipid metabolism and its potential role in treating metabolic disorders.
Medicine: Widely used in clinical studies to evaluate its efficacy and safety in weight management and obesity treatment.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
Orlistat exerts its effects by covalently binding to the active site of gastrointestinal lipases, forming a stable complex that inhibits the enzyme’s activity. This inhibition prevents the breakdown of dietary fats into absorbable free fatty acids and monoglycerides, leading to reduced fat absorption and caloric intake. The primary molecular targets of Orlistat are the serine residues located on the active site of both gastric and pancreatic lipase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phentermine: A stimulant used for weight loss that acts by suppressing appetite.
Topiramate: An anticonvulsant that has been found to aid in weight loss.
Semaglutide: A glucagon-like peptide-1 (GLP-1) agonist used for weight management
Uniqueness of Orlistat
Orlistat is unique among weight loss medications due to its mechanism of action, which involves the inhibition of fat absorption rather than appetite suppression or metabolic enhancement. This makes it particularly effective for individuals who struggle with dietary fat intake and provides a different therapeutic approach compared to other weight loss drugs .
Propriétés
Numéro CAS |
130793-29-2 |
|---|---|
Formule moléculaire |
C22H44O4 |
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
(2S,3R,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid |
InChI |
InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)/t19-,20-,21+/m0/s1 |
Clé InChI |
NIMYTNQMVAFHGS-PCCBWWKXSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@@H](C[C@H]([C@H](CCCCCC)C(=O)O)O)O |
SMILES canonique |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



